molecular formula C24H16ClN5OS B5546629 3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-mercapto-4(3H)-quinazolinone

3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-mercapto-4(3H)-quinazolinone

Cat. No. B5546629
M. Wt: 457.9 g/mol
InChI Key: ZEMGYHSVFJCEMM-VULFUBBASA-N
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Description

3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-mercapto-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C24H16ClN5OS and its molecular weight is 457.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.0764090 g/mol and the complexity rating of the compound is 721. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

The compound R115777, a quinazolinone derivative, has been identified as a potent and selective inhibitor of farnesyl protein transferase, displaying significant antitumor effects in vivo subsequent to oral administration in mice. This research highlights the potential of quinazolinone derivatives in cancer treatment, marking a significant step in the development of antitumor medications (Venet, End, & Angibaud, 2003).

Synthesis and Structural Studies

Studies have explored the synthesis of quinazolinone derivatives, such as the creation of 1,2,4-Triazolo[4,3-a]quinazolin-5-ones and related compounds. These works not only expand the chemical knowledge base but also open avenues for the development of novel compounds with potential biological activities (El-Sherief, Abdel-rahman, El-Naggar, & Mahmoud, 1983).

Anticancer Activity

Quinazolinone-containing chromonyl and pyrazolyl α-aminophosphonates have been synthesized and evaluated for their anticancer activities against various cancer cell lines. Some derivatives displayed potent anticancer activities, underscoring the therapeutic potential of quinazolinone derivatives in oncology (Assiri, Ali, Mamdouh M. Ali, & Yahia, 2018).

Antimicrobial and Antifungal Activities

Quinazolinone derivatives have been synthesized and evaluated for their in vitro antimicrobial and antifungal activities. Some compounds showed promising results against standard drugs, suggesting their potential use in treating infectious diseases (Patel, Shaikh, & Barat, 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many quinazolinone derivatives are known to have biological activity, and can act as enzyme inhibitors .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The specific hazards would depend on various factors, including the compound’s reactivity, toxicity, and volatility .

Future Directions

Future research could explore the potential uses of this compound, particularly if it shows promising biological activity. This could involve testing its activity against various enzymes or biological targets, and optimizing its structure for increased activity and decreased side effects .

properties

IUPAC Name

3-[(E)-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN5OS/c25-18-12-10-16(11-13-18)22-17(15-29(28-22)19-6-2-1-3-7-19)14-26-30-23(31)20-8-4-5-9-21(20)27-24(30)32/h1-15H,(H,27,32)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMGYHSVFJCEMM-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=NN4C(=O)C5=CC=CC=C5NC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=N/N4C(=O)C5=CC=CC=C5NC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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